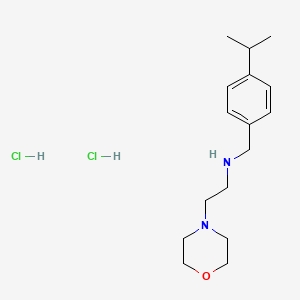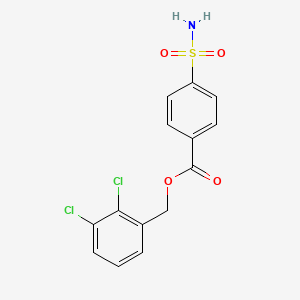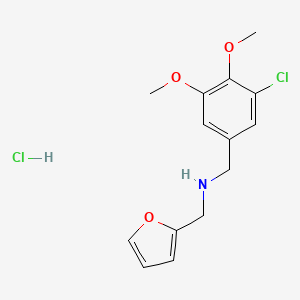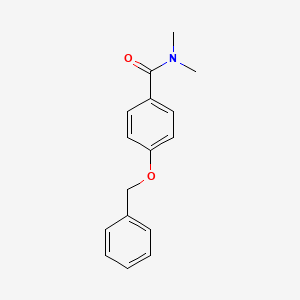![molecular formula C16H26ClNO2 B4406709 {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride
Übersicht
Beschreibung
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride, also known as PBPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylmethanols and has a molecular formula of C18H29NO2·HCl. PBPM has been found to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of certain biological processes.
Wirkmechanismus
The mechanism of action of {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride involves its binding to certain receptors and modulating their activity. Specifically, this compound has been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes including calcium signaling and protein folding. By binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of voltage-gated calcium channels, and activation of certain signaling pathways. These effects have been studied in various cell types and animal models, and have provided valuable insights into the mechanisms of certain biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride for lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein's activity. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it a valuable tool for studying the effects of sigma-1 receptor modulation in vivo. However, one limitation of this compound is its relatively short half-life, which can make it challenging to maintain consistent levels of the compound over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving {4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-life or increased specificity for the sigma-1 receptor. Additionally, this compound could be further studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those involving dysfunction of the sigma-1 receptor. Finally, this compound could be used in combination with other compounds to study the effects of multiple receptor modulations on cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride has been extensively used in scientific research as a tool for studying the mechanisms of certain biological processes. It has been found to be particularly useful in the study of the nervous system, as it can modulate the activity of certain neurotransmitters and receptors. This compound has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
[4-(4-piperidin-1-ylbutoxy)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c18-14-15-6-8-16(9-7-15)19-13-5-4-12-17-10-2-1-3-11-17;/h6-9,18H,1-5,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPJDYENPGVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)

![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)

![3-(2-oxo-2H-chromen-3-yl)-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4406688.png)


![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)
